![molecular formula C16H21F2N3O3 B15090853 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected CAS No. 1159512-43-2](/img/structure/B15090853.png)
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is a chemical compound that features a piperazine ring substituted with a difluoropyridinyl group and protected by a tert-butoxycarbonyl (BOC) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Difluoropyridinyl Group: The difluoropyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, involves its interaction with specific molecular targets. The difluoropyridinyl group can interact with enzymes or receptors, modulating their activity. The BOC protection ensures stability and prevents premature reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Difluoro(pyridin-2-yl)acetyl]piperazine: Lacks the BOC protection, making it more reactive.
4-[Chloro(pyridin-2-yl)acetyl]piperazine: Contains a chloro group instead of difluoro, affecting its reactivity and interactions.
4-[Methyl(pyridin-2-yl)acetyl]piperazine: Contains a methyl group, altering its chemical properties.
Uniqueness
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is unique due to its combination of the difluoropyridinyl group and BOC protection, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications .
Eigenschaften
CAS-Nummer |
1159512-43-2 |
|---|---|
Molekularformel |
C16H21F2N3O3 |
Molekulargewicht |
341.35 g/mol |
IUPAC-Name |
tert-butyl 4-(2,2-difluoro-2-pyridin-2-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F2N3O3/c1-15(2,3)24-14(23)21-10-8-20(9-11-21)13(22)16(17,18)12-6-4-5-7-19-12/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
SFKJYUNWDYXOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=N2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


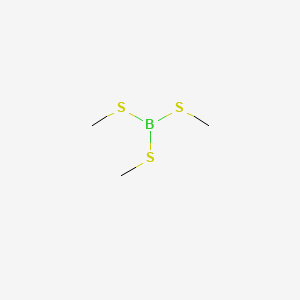
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

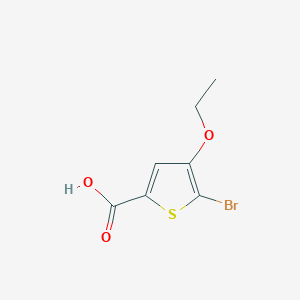
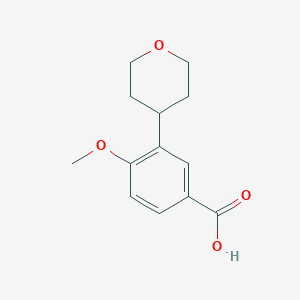
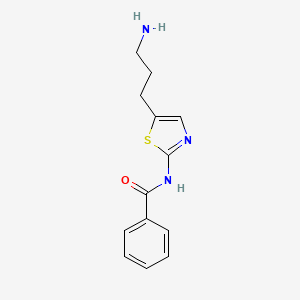
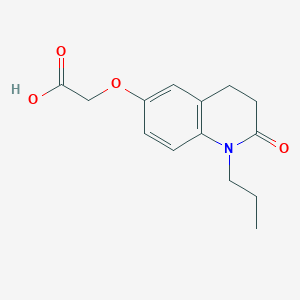
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

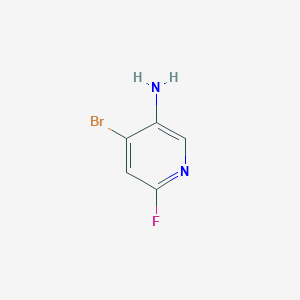
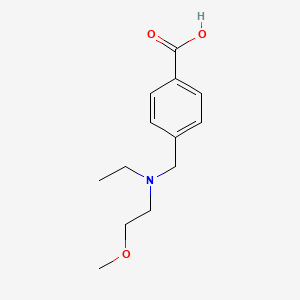
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
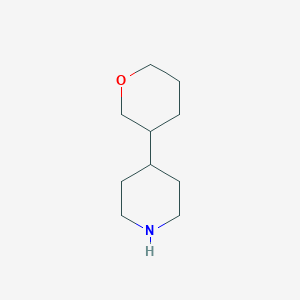
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
